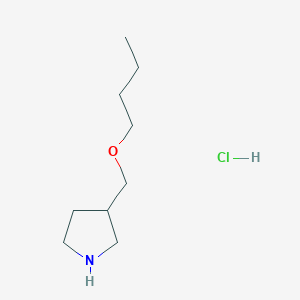

3-(Butoxymethyl)pyrrolidine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(butoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-2-3-6-11-8-9-4-5-10-7-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEOOJXGQAPFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 3 Butoxymethyl Pyrrolidine Hydrochloride

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of chiral molecules like 3-(Butoxymethyl)pyrrolidine. Enantioselective approaches aim to produce a single enantiomer, which is often crucial for pharmacological activity. These methods include creating the heterocyclic ring from acyclic precursors in a controlled manner.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands as one of the most powerful and versatile methods for the enantioselective synthesis of substituted pyrrolidines. rsc.orgnih.gov This reaction allows for the construction of the pyrrolidine (B122466) core and the simultaneous creation of multiple stereocenters in a single, highly atom-economical step. nih.gov

The core of this strategy involves the in situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene). The stereochemical outcome is controlled by a chiral catalyst, typically a metal-ligand complex. nih.gov By selecting the appropriate chiral ligand, one can direct the cycloaddition to favor the formation of a specific enantiomer of the pyrrolidine product. rsc.org This method's versatility allows for the synthesis of a wide array of stereochemical patterns. rsc.org

For the synthesis of a 3-substituted pyrrolidine, the dipolarophile would need to be a molecule that could be converted into the butoxymethyl group, such as an allyl ether or a related olefin. The reaction between a chiral azomethine ylide and this alkene would generate the pyrrolidine ring with controlled stereochemistry at up to four new centers. acs.orgchemistryviews.org

Table 1: Key Features of Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Mechanism | [3+2] cycloaddition between an azomethine ylide and an alkene. | nih.gov |

| Stereocontrol | Achieved using chiral metal–ligand complexes (e.g., Ag, Cu). | nih.govacs.org |

| Key Intermediates | Chiral azomethine ylides generated in situ. | acs.org |

| Advantages | High efficiency, potential for multiple stereocenters in one step. | rsc.orgnih.gov |

| Challenges | Reactions are often most effective with electron-deficient alkenes. | nih.gov |

The chiral pool synthesis strategy utilizes naturally occurring, enantiomerically pure compounds as starting materials. This approach leverages the inherent chirality of these molecules to build more complex structures without the need for asymmetric catalysis in the key steps. For pyrrolidine synthesis, amino acids like L-proline, 4-hydroxyproline, and aspartic acid are common and valuable starting points. mdpi.comnih.gov

For instance, (R)-aspartic acid or (S)-aspartic acid can serve as a precursor for the synthesis of 3-substituted pyrrolidines. nih.gov The synthesis would involve a series of transformations to convert the carboxylic acid and amine functionalities of the amino acid into the pyrrolidine ring, with the stereocenter from the starting material defining the stereochemistry of the final product. This method is a robust and well-established route for accessing optically pure pyrrolidine derivatives. mdpi.com

Table 2: Common Chiral Pool Sources for Pyrrolidine Synthesis

| Chiral Starting Material | Key Features |

|---|---|

| L-Proline / 4-Hydroxyproline | Provides a pre-formed, enantiomerically pure pyrrolidine ring. |

| Aspartic Acid | Acyclic precursor with a defined stereocenter for building the ring. |

| Glutamic Acid | Can be used to form the pyrrolidine ring through cyclization strategies. |

| Malic Acid | A chiral C4 building block that can be converted to a pyrrolidine precursor. |

Enantioconvergent methods are designed to convert a racemic mixture of a starting material into a single enantiomer of the product. One powerful technique in this category is kinetic resolution, where one enantiomer of a racemic substrate reacts much faster than the other in the presence of a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. whiterose.ac.uk

Diastereoselective synthesis, on the other hand, focuses on controlling the relative stereochemistry between two or more stereocenters. Multicomponent reactions (MCRs) are particularly efficient for this purpose, as they can construct complex molecules with multiple stereocenters in a single operation from three or more starting materials. nih.govorganic-chemistry.org For example, a Lewis acid-catalyzed three-component reaction of an aldehyde, an amine, and a suitable dielectrophile can yield highly substituted pyrrolidines with excellent diastereoselectivity. organic-chemistry.org The choice of catalyst and reaction conditions can influence which diastereomer is formed. nih.govorganic-chemistry.org These routes offer an efficient pathway to complex pyrrolidine structures by building stereochemical complexity in a controlled and predictable manner. nih.gov

Functionalization Strategies of Preformed Pyrrolidine Rings

An alternative to building the pyrrolidine ring from scratch is to start with a pre-existing, often commercially available, pyrrolidine derivative and introduce the desired functional groups. researchgate.netmdpi.com This approach is common when suitable chiral precursors are readily available.

To synthesize 3-(Butoxymethyl)pyrrolidine, a key step is the regioselective introduction of the butoxymethyl group at the C3 position of the pyrrolidine ring. A common and effective method to achieve this is through a Williamson ether synthesis. This would typically involve a starting material such as a protected 3-hydroxypyrrolidine or 3-(hydroxymethyl)pyrrolidine.

The hydroxyl group of this precursor can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide can then react with a butyl halide (e.g., butyl bromide) or another butyl derivative with a good leaving group to form the desired ether linkage. The final step would involve the removal of any protecting groups and conversion to the hydrochloride salt. The regioselectivity is ensured by the position of the hydroxyl group on the starting pyrrolidine ring.

Table 3: Hypothetical Scheme for Butoxymethyl Introduction

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Protection | 3-Hydroxypyrrolidine | Boc Anhydride, Base | N-Boc-3-hydroxypyrrolidine |

| 2. Alkoxide Formation | N-Boc-3-hydroxypyrrolidine | Sodium Hydride (NaH) | Sodium N-Boc-3-pyrrolidinoxide |

| 3. Etherification | Sodium N-Boc-3-pyrrolidinoxide, Butyl Bromide | THF, Heat | N-Boc-3-(butoxymethyl)pyrrolidine |

| 4. Deprotection/Salt Formation | N-Boc-3-(butoxymethyl)pyrrolidine | HCl in Dioxane | 3-(Butoxymethyl)pyrrolidine hydrochloride |

The pyrrolidine nitrogen is a secondary amine, making it a nucleophilic center that can be readily derivatized. chemrxiv.org Selective N-functionalization is a common strategy to modify the properties of the molecule. Standard reactions include N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions are typically high-yielding and proceed under mild conditions.

If the nitrogen is protected (e.g., with a Boc group) during the introduction of the C3 substituent, the deprotection step reveals the secondary amine, which is then available for further modification if desired. Functionalization at other positions on the pyrrolidine ring is also possible but generally requires more complex, multi-step synthetic sequences to install reactive handles at specific locations.

Development of Novel Synthetic Precursors and Intermediates

The traditional synthesis of the pyrrolidine ring often starts from commercially available cyclic precursors like proline or 4-hydroxyproline. mdpi.comsemanticscholar.org However, recent research has focused on developing novel acyclic precursors that allow for greater stereochemical control and diversity in substitution patterns. One innovative approach involves the use of chiral pool starting materials, such as amino acids or carbohydrates, to construct the pyrrolidine skeleton with predetermined stereochemistry. For instance, derivatives of glutamic acid or malic acid can be transformed through a series of stereospecific reactions to yield highly functionalized pyrrolidine intermediates.

Another strategy gaining traction is the use of multicomponent reactions to assemble the pyrrolidine ring in a single step from simple, acyclic starting materials. These methods offer high atom economy and procedural simplicity. For example, a [3+2] cycloaddition reaction between an azomethine ylide and an appropriate alkene can directly generate the pyrrolidine core. The butoxymethyl side chain can either be present on one of the precursors or introduced in a subsequent step. The development of novel dipolarophiles and azomethine ylide precursors has expanded the scope and applicability of this approach. acs.org

Below is a table summarizing some novel precursors and their corresponding synthetic strategies:

| Precursor Type | Starting Material Example | Key Transformation | Advantage |

| Chiral Pool | (S)-Glutamic Acid | Reductive cyclization, functional group manipulation | High stereocontrol |

| Acyclic Amine | 4-amino-5-butoxy-1-pentene | Intramolecular aminocyclization | Convergent synthesis |

| Multicomponent | Glycine ester, Butoxyacetaldehyde, Alkene | [3+2] Cycloaddition | High efficiency, atom economy |

Catalytic Methods in Pyrrolidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the pyrrolidine ring is no exception. Various catalytic methods have been developed to improve the efficiency, selectivity, and environmental footprint of these syntheses.

Transition-Metal Catalysis: Palladium-catalyzed reactions have been particularly influential. For instance, the hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines. researchgate.netchemrxiv.org While not directly producing the butoxymethyl substituent, this methodology highlights the power of palladium catalysis in functionalizing the pyrrolidine ring. Similar strategies involving other transition metals like rhodium and iridium are also being explored for C-C and C-N bond formations to construct the pyrrolidine scaffold. acs.orgorganic-chemistry.org Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has been shown to be a versatile method for synthesizing functionalized pyrrolidines through [3+2] dipolar cycloaddition reactions. acs.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine derivatives. nih.gov Proline and its derivatives are often used as catalysts themselves to induce chirality in the formation of new stereocenters. For the synthesis of specifically substituted pyrrolidines, organocatalytic Michael additions, aldol (B89426) reactions, and Mannich reactions on acyclic precursors can set the stage for subsequent cyclization, yielding highly enantioenriched pyrrolidine products.

A summary of key catalytic methods is presented in the table below:

| Catalytic Method | Catalyst Example | Reaction Type | Key Feature |

| Transition-Metal Catalysis | Palladium(II) Acetate | Hydroarylation/Amination | Direct functionalization |

| Transition-Metal Catalysis | Vaska's complex [IrCl(CO)(PPh3)2] | Reductive [3+2] Cycloaddition | Access to complex pyrrolidines |

| Organocatalysis | (S)-Proline | Michael Addition/Cyclization | Enantioselective synthesis |

Optimization of Synthetic Routes for Scalability and Efficiency

Moving from laboratory-scale synthesis to industrial production requires significant optimization of the synthetic route to ensure it is scalable, cost-effective, and safe. For this compound, this involves exploring alternative heating methods and reaction technologies.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields. nih.govmdpi.com The rapid and uniform heating provided by microwave irradiation can enhance the rate of key bond-forming reactions in the synthesis of the pyrrolidine ring. For instance, the intramolecular cyclization of an acyclic precursor or the [3+2] cycloaddition reactions can be significantly accelerated under microwave conditions. This technology is particularly beneficial for high-throughput synthesis and library generation in drug discovery. mdpi.com The application of MAOS can lead to a more energy-efficient and faster synthesis of pyrrolidine derivatives. nih.gov

Flow Chemistry Applications in Pyrrolidine Synthesis

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, especially for scalability and safety. nih.gov In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or channel, where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yields. africacommons.net The synthesis of pyrrolidines, including complex substituted derivatives, has been successfully demonstrated using flow chemistry. researchgate.netcam.ac.uk This approach is particularly advantageous for handling hazardous reagents or intermediates, as only small quantities are present in the reactor at any given time. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making flow chemistry a highly attractive option for the large-scale production of this compound. scielo.br

The following table compares the key features of MAOS and Flow Chemistry for pyrrolidine synthesis:

| Technology | Principle | Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid, uniform heating using microwave irradiation | Reduced reaction times, improved yields, high-throughput capability |

| Flow Chemistry | Continuous reaction in a flowing stream | Precise control, enhanced safety, scalability, reproducibility, potential for automation |

Computational Chemistry and Molecular Modeling Investigations of 3 Butoxymethyl Pyrrolidine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-(Butoxymethyl)pyrrolidine hydrochloride, these methods could provide deep insights into its stability, reactivity, and conformational preferences.

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would typically involve calculating key molecular properties to predict its chemical behavior.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) would reveal the distribution of charge across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would provide a quantitative measure of the molecule's reactivity.

Table 4.1.1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Transition State Analysis and Reaction Mechanism Elucidation

Should this compound be involved in or be a product of a chemical reaction, computational methods could be used to elucidate the reaction mechanism. This involves identifying the transition states—the highest energy points along the reaction pathway.

Transition State Geometry: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering critical insights into how the transformation occurs. For instance, in the synthesis of substituted pyrrolidines, DFT calculations can clarify whether a reaction proceeds through a concerted or stepwise mechanism. nih.govrsc.orgacs.org

Conformational Analysis and Energy Landscapes

The flexible nature of the pyrrolidine (B122466) ring and its side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Potential Energy Surface (PES): By systematically rotating the molecule's rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of modern drug discovery.

Prediction of Binding Modes and Affinities with Target Proteins

If this compound were being investigated as a potential therapeutic agent, molecular docking would be used to predict how it binds to a specific biological target.

Binding Pose: Docking algorithms would generate multiple possible binding poses of the compound within the active site of a target protein. The most plausible pose is typically selected based on a scoring function.

Binding Affinity: The scoring function also provides an estimate of the binding affinity (often expressed as a binding energy in kcal/mol), which indicates the strength of the interaction. A lower binding energy suggests a more potent inhibitor or ligand. researchgate.netresearchgate.netnih.gov

Table 4.2.1: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

| Kinase X | -7.8 | The pyrrolidine nitrogen forms a key hydrogen bond with the hinge region of the kinase. |

| Protease Y | -6.5 | The butoxy group occupies a hydrophobic pocket, contributing to binding stability. |

| GPCR Z | -8.2 | A salt bridge is formed between the protonated amine and an acidic residue in the binding site. |

Identification of Key Interacting Residues and Binding Hotspots

A detailed analysis of the predicted binding pose reveals the specific interactions that stabilize the ligand-protein complex.

Interaction Types: This analysis identifies crucial non-covalent interactions, such as hydrogen bonds, ionic interactions (salt bridges), hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

Binding Hotspots: Certain regions within a protein's binding site contribute more significantly to the binding energy. Identifying these "hotspots" is critical for designing more potent and selective molecules. For example, the analysis might show that the protonated nitrogen of the pyrrolidine ring consistently interacts with a specific aspartate residue, marking it as a key interaction for optimization. nih.gov

Molecular Dynamics Simulations (Potential for future studies)

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations represent a significant opportunity for future research to elucidate its dynamic behavior at an atomic level. Such studies could provide critical insights into its conformational landscape and its interactions with potential biological targets.

Future MD simulation studies could meticulously map the conformational flexibility of this compound. The pyrrolidine ring is known for its non-planar structure, typically adopting one of two predominant puckered conformations known as "exo" and "endo" envelope forms. nih.govresearchgate.net The specific puckering is influenced by its substituents. nih.gov MD simulations can predict the preferred puckering mode of the 3-(Butoxymethyl)pyrrolidine ring and the energetic barriers for transitioning between different conformational states. tandfonline.com Furthermore, these simulations can explore the rotational freedom of the butoxymethyl side chain, identifying low-energy orientations that might be crucial for binding to a biological target.

Should a protein target for this compound be identified through methods like receptor profiling, MD simulations would be invaluable for assessing the stability of the resulting protein-ligand complex. nih.govresearchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation of the complex, solvated in a water model to mimic physiological conditions, can be performed for an extended duration (e.g., tens to hundreds of nanoseconds). nih.govresearchgate.net

Key metrics to analyze the stability of this complex would include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the ligand and protein backbone atoms from their initial docked positions over time. A stable, low-fluctuation RMSD for the ligand would suggest it remains securely bound in the active site. nih.gov

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are the most mobile. It can highlight key residues in the protein that interact with the ligand and show how the ligand's flexibility is constrained upon binding. nih.gov

Interaction Analysis: Throughout the simulation, the persistence of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and protein, can be monitored. A stable network of these interactions is a hallmark of a strong and specific binding event.

By providing a dynamic picture of the binding event, MD simulations can validate docking predictions and offer a deeper understanding of the structural basis for the ligand's affinity and potential activity. tandfonline.com

In Silico Predictions for Biological Relevance

In silico (computer-based) prediction of a molecule's properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential before significant resources are invested in its synthesis and experimental testing. iipseries.orgresearchgate.net

Pharmacokinetics, often studied through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, describes how a substance moves through a living organism. researchgate.netnih.gov Numerous computational models, often employing Quantitative Structure-Activity Relationship (QSAR) principles, can predict these properties based solely on the molecular structure of this compound. iipseries.org These predictions are crucial for gauging its drug-like potential. mdpi.com

Below are tables of predicted physicochemical and pharmacokinetic properties for this compound, illustrating the type of data that would be generated in a typical in silico assessment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₂₀ClNO | Defines the elemental composition. |

| Molecular Weight | 193.72 g/mol | Influences absorption and distribution; typically <500 for oral drugs. |

| logP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity, affecting solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 2 | Number of N or O atoms. |

| Rotatable Bonds | 5 | Indicates molecular flexibility. |

Table 2: Predicted Pharmacokinetic (ADMET) Properties for this compound

| ADMET Property | Prediction | Implication for Biological Relevance |

|---|---|---|

| Human Intestinal Absorption | High | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Yes | Indicates potential for activity in the central nervous system. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively removed from cells by this efflux pump. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Lower likelihood of interactions with drugs metabolized by the most common CYP enzyme. |

| AMES Toxicity | No | Predicted to be non-mutagenic. |

A critical aspect of preclinical investigation is to understand a compound's potential biological targets and off-target interactions, which collectively define its receptor selectivity profile. In silico receptor profiling, often achieved through reverse docking or pharmacophore screening, is a powerful future direction for characterizing this compound. researchgate.netnih.gov

This computational strategy involves screening the molecule against a large library of 3D structures of known biological targets, including receptors, enzymes, ion channels, and transporters. nih.gov The process calculates a binding or docking score for the compound in the active site of each protein, providing a ranked list of potential interacting partners. nih.gov This approach can generate initial hypotheses about the compound's mechanism of action and predict potential side effects by identifying unintended targets. Given the structural simplicity of this compound, a broad screening could reveal affinities for various receptor families.

Table 3: Hypothetical Output of an In Silico Receptor Selectivity Screen for this compound

| Potential Protein Target Class | Example Target | Predicted Binding Affinity (Score) | Potential Implication |

|---|---|---|---|

| Muscarinic Receptors | Muscarinic Acetylcholine Receptor M2 | High | Could modulate cholinergic pathways. |

| Dopaminergic Receptors | Dopamine (B1211576) Transporter (DAT) | Moderate | Potential interaction with dopamine reuptake systems. |

| Adrenergic Receptors | Alpha-2A Adrenergic Receptor | Moderate | May affect adrenergic signaling. |

| Sigma Receptors | Sigma-1 Receptor | Low | Possible minor off-target activity. |

These predictive computational studies, from molecular dynamics to property and target profiling, offer a comprehensive framework for future investigations into this compound, enabling a rational, hypothesis-driven approach to understanding its potential biological role.

Chemical Biology Applications and Probe Development Utilizing 3 Butoxymethyl Pyrrolidine Hydrochloride

Design and Synthesis of Chemical Probes

Chemical probes are essential tools for dissecting complex biological processes. nih.govnih.govresearchgate.net The development of probes based on the 3-(Butoxymethyl)pyrrolidine hydrochloride scaffold would begin with its synthesis and subsequent modification to incorporate reporter tags or reactive groups. The synthesis of substituted pyrrolidines can be achieved through various established synthetic routes. mdpi.comorganic-chemistry.orgsigmaaldrich.com

Labeled Probes: To visualize and track the molecule within a biological system, labeled probes could be synthesized. This would involve appending a reporter group, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) tag, to the 3-(Butoxymethyl)pyrrolidine scaffold. The point of attachment would be crucial to avoid disrupting the interaction with its putative biological target. For instance, a linker could be attached to the pyrrolidine (B122466) nitrogen or potentially by modifying the butoxy chain. These labeled probes would be instrumental in cellular imaging studies to determine the subcellular localization of the compound.

Unlabeled Probes: Unlabeled probes, which are structurally identical or very similar to the parent compound, are critical for validating the specificity of labeled probes. nih.gov They are used in competition experiments to demonstrate that the binding of a labeled probe to its target is specific and saturable.

Hypothetical Labeled Probe Analogs of 3-(Butoxymethyl)pyrrolidine

| Probe Type | Reporter Tag | Potential Attachment Point | Application |

| Fluorescent | Fluorescein | Pyrrolidine Nitrogen | Cellular Imaging |

| Affinity | Biotin | End of Butoxy Chain | Target Pull-down & Identification |

| Photoaffinity | Benzophenone | Butoxy Chain | Covalent Target Capture |

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to covalently label the active sites of specific enzyme families. researchgate.netnih.gov To develop an ABP from this compound, a reactive "warhead" would need to be incorporated into the molecule. The choice of warhead would depend on the suspected enzyme class being targeted. For example, a fluorophosphonate or an epoxide could be used to target serine hydrolases, while an acrylamide (B121943) or a chloroacetamide could target cysteine proteases.

The general design of such a hypothetical ABP would consist of three components:

Recognition element: The 3-(butoxymethyl)pyrrolidine scaffold, which would provide binding affinity and selectivity for the target enzyme.

Reactive group (warhead): An electrophilic group that forms a covalent bond with a nucleophilic residue in the enzyme's active site.

Reporter tag: An alkyne or azide (B81097) handle for subsequent click chemistry-based attachment of a fluorophore or biotin for visualization and enrichment.

A cyanopyrrolidine-based probe has been successfully used to profile deubiquitinases and aldehyde dehydrogenases, demonstrating the utility of the pyrrolidine scaffold in ABP development. rsc.orgresearchgate.net

Target Identification and Deconvolution in Complex Biological Systems

A primary goal in chemical biology is to identify the molecular targets of a bioactive compound. nih.govnih.gov

Several methods could be hypothetically employed to identify the cellular targets of this compound:

Affinity Chromatography: A derivative of the compound would be immobilized on a solid support (e.g., agarose (B213101) beads). This affinity matrix would then be incubated with a cell lysate. Proteins that bind to the compound would be captured and subsequently identified by mass spectrometry.

Photoaffinity Labeling: A photo-reactive group (e.g., a diazirine or benzophenone) would be incorporated into the probe structure. Upon UV irradiation, the probe would covalently crosslink to its binding partners, allowing for their subsequent enrichment and identification.

Activity-Based Protein Profiling (ABPP): As described above, if a suitable ABP can be developed, it could be used in a competitive profiling experiment. A cell lysate would be pre-incubated with this compound, followed by treatment with a broad-spectrum ABP for a particular enzyme class. A decrease in labeling of a specific enzyme would indicate that it is a target of the compound.

Mechanism of Action Elucidation

Once a target has been identified, the next step is to understand how the compound modulates the function of that target and the downstream cellular consequences. nih.govnih.gov

Lack of Publicly Available Research on this compound in Phenotypic Screening Follow-up and Validation

Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available research detailing the application of this compound in the specific context of phenotypic screening follow-up and validation.

Phenotypic screening is a powerful approach in drug discovery that identifies compounds eliciting a desired change in a cell or organism's phenotype without prior knowledge of the drug's molecular target. Following the initial identification of "hits" from a phenotypic screen, a critical and often challenging phase of "hit-to-lead" development involves validating these initial findings and elucidating the mechanism of action. This validation process is crucial to confirm that the observed phenotype is real and not an artifact, and to prioritize which compounds to advance.

Typically, the validation of hits from phenotypic screens involves a variety of orthogonal assays, including:

Confirmation of activity: Re-testing the hit compound to ensure the initial observation is reproducible.

Dose-response analysis: Determining the potency and efficacy of the compound.

Secondary assays: Using different but related assays to confirm the biological effect.

Target deconvolution: Identifying the molecular target(s) of the compound responsible for the observed phenotype. This can involve techniques such as affinity chromatography, proteomics, or genetic approaches.

Analog synthesis and structure-activity relationship (SAR) studies: Synthesizing and testing related molecules to understand which parts of the compound are essential for its activity.

While the pyrrolidine scaffold is a common feature in many biologically active compounds and is of significant interest in medicinal chemistry, the specific derivative, this compound, does not appear in the accessible scientific literature as a tool or probe for the validation of phenotypic screening results. Searches for its use in this or any related chemical biology application have not yielded any detailed research findings, data tables, or publications that would be necessary to construct the requested article section.

Therefore, it is not possible to provide a detailed and scientifically accurate account of its use in phenotypic screening follow-up and validation as requested. The absence of such information suggests that either this compound has not been utilized for this purpose in published research, or any such work is proprietary and not in the public domain.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of available scientific literature, no specific research data was found for the chemical compound This compound regarding its interactions with biological targets as outlined in the requested article structure. The searches included targeted queries for radioligand binding studies, competitive binding experiments, functional assays, and in vitro enzyme inhibition studies against a range of specified enzymes.

The absence of published findings for this particular compound prevents the generation of a scientifically accurate and informative article that adheres to the strict requirements of the provided outline. It is not possible to create data tables or provide detailed research findings on receptor affinity, selectivity, agonist or antagonist activity, or enzyme inhibition potency and mechanisms for this compound without accessible research to source this information.

Therefore, the sections on "Interactions with Biological Targets and Mechanistic Insights (In Vitro/Cellular/Enzymatic Focus)" cannot be completed.

Interactions with Biological Targets and Mechanistic Insights in Vitro/cellular/enzymatic Focus

Cellular Assay Methodologies

The following sections detail the established in vitro methodologies used to characterize the biological effects of chemical compounds at the cellular level. While extensive searches have been conducted for data specifically pertaining to "3-(Butoxymethyl)pyrrolidine hydrochloride," no publicly available research was found that details its effects in these specific assays. Therefore, this article will outline the principles and applications of these assays as they would be applied to investigate the bioactivity of a novel pyrrolidine (B122466) derivative.

Cell Viability and Proliferation Assays (e.g., XTT, ATP production)

Cell viability and proliferation assays are fundamental in drug discovery and toxicology to determine the effect of a compound on cell health. These assays measure various cellular parameters to quantify the number of living and dividing cells after exposure to a test substance.

One common method is the XTT assay . This is a colorimetric assay that measures the metabolic activity of viable cells. In this assay, the tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a formazan (B1609692) dye, which can be quantified by measuring its absorbance. A decrease in the amount of formazan produced would indicate a reduction in cell viability.

Another widely used method is the measurement of ATP production . Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its intracellular concentration is a direct indicator of metabolic activity and cell health. Luciferase-based assays are commonly employed, where the enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing a luminescent signal that is proportional to the amount of ATP present. A reduction in the luminescent signal would suggest a cytotoxic or cytostatic effect of the compound.

Table 1: Overview of Cell Viability and Proliferation Assay Methodologies

| Assay Type | Principle | Endpoint Measured | Interpretation of Decreased Signal |

|---|---|---|---|

| XTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Formation of a colored formazan product (absorbance). | Reduced metabolic activity, potential cytotoxicity. |

| ATP Production Assay | Luciferase-catalyzed reaction with cellular ATP. | Luminescent signal proportional to ATP concentration. | Depletion of cellular energy stores, indicating cell death or metabolic impairment. |

Cellular Activity Evaluation and Pathway Analysis

To understand how a compound like this compound might exert its effects, researchers would investigate its impact on specific cellular activities and signaling pathways. This involves a range of techniques to monitor changes in cellular processes following compound treatment.

Cellular activity evaluation can encompass a broad spectrum of assays. For example, if a compound is hypothesized to have anti-inflammatory properties, its ability to inhibit the production of inflammatory mediators like cytokines in immune cells could be measured using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay).

Pathway analysis delves deeper to identify the specific molecular signaling cascades affected by the compound. This is often achieved through reporter gene assays, where a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a specific signaling pathway. An increase or decrease in the reporter signal would indicate modulation of that pathway. For instance, to test for effects on the NF-κB pathway, cells would be engineered with a reporter construct driven by an NF-κB response element.

Table 2: Methodologies for Cellular Activity and Pathway Analysis

| Analysis Type | Example Methodology | Principle | Information Gained |

|---|---|---|---|

| Cellular Activity | ELISA for Cytokine Production | Quantifies the concentration of specific proteins (e.g., cytokines) in cell culture supernatant using specific antibodies. | Measures the functional outcome of compound treatment on a specific cellular response (e.g., inflammation). |

| Pathway Analysis | Reporter Gene Assay | Measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene linked to a pathway-responsive promoter. | Identifies which cellular signaling pathways are modulated by the compound. |

Analysis of Target Protein Expression and Downregulation

Should pathway analysis suggest the involvement of specific proteins, the next step would be to directly measure the expression levels of these target proteins. This is crucial for understanding the mechanism of action of a compound.

Western blotting is a cornerstone technique for this purpose. It allows for the detection and quantification of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. The amount of bound antibody, visualized through chemiluminescence or fluorescence, corresponds to the level of protein expression. A decrease in the signal for a particular protein following treatment with a compound would indicate downregulation.

Another powerful technique is flow cytometry , which can be used to measure protein expression on a single-cell level. Cells are labeled with fluorescently tagged antibodies against the protein of interest, and as they pass one by one through a laser beam, the fluorescence intensity is measured, providing quantitative data on protein expression levels across a cell population.

Table 3: Techniques for Analyzing Target Protein Expression

| Technique | Principle | Key Application |

|---|---|---|

| Western Blotting | Separation of proteins by size, followed by detection with specific antibodies. | Quantifying the total amount of a specific protein in a cell population. |

| Flow Cytometry | Measurement of fluorescence from antibody-labeled cells as they pass through a laser. | Quantifying protein expression on a per-cell basis and analyzing subpopulations. |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 3-(Butoxymethyl)pyrrolidine hydrochloride in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR and ¹³C NMR spectra, along with two-dimensional techniques like HSQC and HMBC, are used to assign all proton and carbon signals unambiguously. The protonation of the pyrrolidine (B122466) nitrogen by hydrochloride significantly influences the chemical shifts of the neighboring protons and carbons, causing them to shift downfield compared to the free base.

In the ¹H NMR spectrum, the protons on the pyrrolidine ring typically appear as complex multiplets due to spin-spin coupling. The protons of the butoxymethyl side chain exhibit more distinct signals: a triplet for the terminal methyl group, multiplets for the two methylene (B1212753) groups of the butyl chain, and a characteristic signal for the methylene group linking the ether oxygen to the pyrrolidine ring.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (methyl, methylene, methine) and its electronic environment. The carbons of the pyrrolidine ring resonate in the aliphatic region, with the carbon atom attached to the nitrogen appearing at a lower field. The butoxymethyl carbons also show characteristic shifts.

Expected ¹H NMR Chemical Shift Assignments for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrrolidine Ring Protons | 2.0 - 3.8 | m |

| -O-CH₂ -CH₂-CH₂-CH₃ | 3.4 - 3.6 | t |

| Pyrrolidine-CH₂ -O- | 3.5 - 3.7 | d |

| -O-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | m |

| -O-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | m |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | t |

Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyrrolidine C2, C5 | 45 - 55 |

| Pyrrolidine C3 | 35 - 45 |

| Pyrrolidine C4 | 25 - 35 |

| Pyrrolidine-CH₂ -O- | 70 - 80 |

| -O-CH₂ -CH₂-CH₂-CH₃ | 65 - 75 |

| -O-CH₂-CH₂ -CH₂-CH₃ | 30 - 40 |

| -O-CH₂-CH₂-CH₂ -CH₃ | 18 - 25 |

| -O-CH₂-CH₂-CH₂-CH₃ | 10 - 15 |

The stereochemistry of the 3-substituted pyrrolidine ring can be determined using advanced NMR techniques. Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY) experiments are used to identify protons that are close in space. For instance, correlations between the proton at the C3 position and specific protons on the pyrrolidine ring can help establish the relative stereochemistry.

Analysis of proton-proton coupling constants (³JHH) can also provide valuable stereochemical information. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the pyrrolidine ring protons, the preferred conformation of the five-membered ring and the orientation of the butoxymethyl substituent can be deduced. ua.es

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition and purity of this compound.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. researchgate.net This allows for the determination of the exact molecular formula of the compound by comparing the measured mass with the calculated mass of the proposed formula. For this compound, HRMS would be used to confirm the presence of the protonated molecular ion [M+H]⁺ corresponding to the free base, C₉H₁₉NO. The high accuracy of the measurement helps to distinguish the target compound from other potential impurities with the same nominal mass.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are essential for structure-activity relationship (SAR) studies.

The solid-state structure of a molecule dictates its physical properties, such as melting point, solubility, and stability. X-ray diffraction analysis of single crystals allows for the unambiguous determination of the molecular structure. While the specific crystallographic data for this compound is not publicly available, the analysis of related pyrrolidine derivatives illustrates the type of detailed structural information that can be obtained.

For instance, the crystal structure of a tosyl pyrrolidine-2-methanol derivative was determined to be in an orthorhombic crystal system with the space group P212121. researchgate.net In another study, a spiropyrrolidine derivative was found to crystallize in the same space group, with the analysis revealing disorder over two positions. mdpi.com These studies provide precise geometric parameters, including bond distances and angles, which are crucial for understanding the molecule's conformation in the solid state. researchgate.netmdpi.com

The table below presents representative crystallographic data for substituted pyrrolidine derivatives, showcasing the typical parameters obtained from a single-crystal X-ray diffraction study.

| Parameter | Tosyl Pyrrolidine-2-Methanol researchgate.net | 1,2-dimorpholinoethane (contains morpholine, related to pyrrolidine) mdpi.com | Spiropyrrolidine Derivative mdpi.com |

|---|---|---|---|

| Molecular Formula | C12H17SO3N | C10H20N2O2 | C28H21FN2O2S2 |

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |

| Space Group | P212121 | P21/n | P212121 |

| a (Å) | 11.703(1) | 6.0430(3) | - |

| b (Å) | 14.797(3) | 8.0805(3) | - |

| c (Å) | 14.971(2) | 11.1700(4) | - |

| β (°) | 90 | 97.475(2) | - |

| Volume (ų) | 2592.52 | 540.80(4) | - |

| Z (molecules/unit cell) | 8 | 2 | 4 |

To understand how a compound exerts its biological effect, it is invaluable to visualize its interaction with its protein target at an atomic level. Co-crystallization is a technique where a ligand is crystallized together with its target protein, and the resulting complex is analyzed by X-ray diffraction. nih.gov This method provides a detailed map of the binding site, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are critical for ligand binding and selectivity.

In research involving molecular glue degraders, pyrrolidine-containing compounds have been successfully co-crystallized with the Cereblon (CRBN) E3 ubiquitin ligase and a target protein, Ikaros family zinc finger 2 (IKZF2). acs.org For example, the co-crystal structure of a complex involving an iso-indolinone-based glutarimide (B196013) with a pendant pyrrolidine group was determined at a resolution of 1.60 Å (PDB ID: 9OHQ). acs.org The structure revealed that the glutarimide portion binds to a conserved tryptophan pocket in CRBN, while the protonated NH on the pyrrolidine group forms a crucial interaction with the side chain of glutamate (B1630785) 377 (E377) in the thalidomide-binding domain. acs.org This detailed structural information is instrumental in guiding the structure-guided design of more potent and selective molecules. acs.orgnih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. chromatographyonline.com Advanced techniques like High-Performance Liquid Chromatography (HPLC) are central to assessing the purity of active pharmaceutical ingredients (APIs) and formulations by detecting and quantifying any impurities. biomedres.us These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase, making them suitable for analyzing non-volatile and thermally unstable compounds. biomedres.us The integration of these techniques into routine analysis ensures compliance with stringent regulatory standards for drug quality and safety. biomedres.us

Many pharmaceutical compounds, including those with a pyrrolidine scaffold, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. sigmaaldrich.com Enantiomers can have significantly different pharmacological and toxicological profiles. Therefore, it is often necessary to produce a single enantiomer and to precisely quantify its purity.

Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers. sigmaaldrich.comresearchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. sigmaaldrich.com This technique is the method of choice for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. heraldopenaccess.us

The determination of enantiomeric purity for pyrrolidine derivatives has been successfully demonstrated. For example, an efficient HPLC method was developed for the enantiomeric purity determination of 2-(aminomethyl)-1-ethylpyrrolidine. researchgate.net The method involved pre-column derivatization followed by separation on a Chiralcel OD-H column. researchgate.net The parameters influencing the separation, such as the mobile phase composition, additives, and temperature, were optimized to achieve baseline resolution of the enantiomers. researchgate.net Such methods are validated for precision, accuracy, and sensitivity, making them suitable for quality control in bulk sample analysis. researchgate.net

The table below summarizes typical conditions used in a chiral HPLC method for a pyrrolidine derivative, based on published research. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Chiralcel OD-H (250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm and Optical Rotation (OR) |

| Analyte | 4-nitrobenzoic acid derivative of 2-(aminomethyl)-1-ethylpyrrolidine |

Q & A

Q. How should researchers design studies to evaluate the compound’s role as a building block in heterocyclic chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.